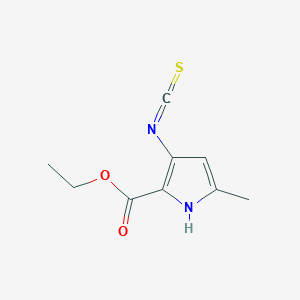

ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C9H10N2O2S and a molecular weight of 210.25 g/mol . This compound is characterized by the presence of an isothiocyanate group attached to a pyrrole ring, which is further substituted with an ethyl ester and a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl 5-methyl-1H-pyrrole-2-carboxylate with thiophosgene or other isothiocyanate precursors under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, although detailed reaction conditions and products are not extensively documented.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Aplicaciones Científicas De Investigación

Ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate is utilized in various fields of scientific research:

Mecanismo De Acción

The mechanism of action of ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino acids in proteins, leading to modifications that can alter protein function and activity . This reactivity is the basis for its potential therapeutic effects and its use in biochemical studies.

Comparación Con Compuestos Similares

Ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate can be compared with other isothiocyanate-containing compounds such as:

Phenyl isothiocyanate: Known for its use in peptide synthesis and as a reagent in organic chemistry.

Allyl isothiocyanate: Found in mustard oil and studied for its antimicrobial properties.

Methyl isothiocyanate: Used as a soil fumigant and in the synthesis of pesticides.

The uniqueness of this compound lies in its pyrrole ring structure, which imparts distinct chemical properties and reactivity compared to other isothiocyanates .

Actividad Biológica

Ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features an isothiocyanate functional group, which is known for its reactivity with nucleophiles, making it a valuable scaffold in drug design. The compound can be represented structurally as follows:

The biological activity of this compound is primarily attributed to its isothiocyanate group, which can form covalent bonds with nucleophilic sites in proteins. This interaction can lead to modifications that alter protein function, potentially impacting various biological pathways.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

1. Antimicrobial Activity

this compound exhibits antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

2. Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including breast and liver cancer cells (MCF7 and HEPG2). The anticancer effect is believed to be mediated through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases .

Case Studies and Experimental Data

A variety of studies have been conducted to explore the biological activity of this compound:

Mechanistic Insights

The compound's mechanism involves its interaction with biological macromolecules, particularly proteins involved in cell signaling pathways. For instance, it has been shown to inhibit specific kinases that play critical roles in cancer cell proliferation and survival.

Propiedades

IUPAC Name |

ethyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-3-13-9(12)8-7(10-5-14)4-6(2)11-8/h4,11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGBZGBMUGCDPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N1)C)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.